MFCD28398084

Description

Such compounds often feature substituents like halogens (fluorine, chlorine), alkyl groups, or aromatic systems, which influence their physicochemical and biological properties .

Properties

IUPAC Name |

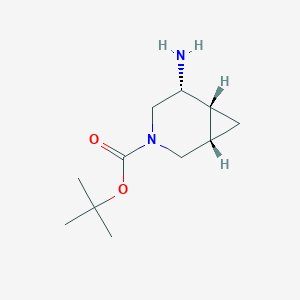

tert-butyl (1S,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUXKOMAMWNWBO-HLTSFMKQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC2C(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD28398084 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Boc protecting group: The Boc group is introduced to protect the amino functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of MFCD28398084 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Industrial processes may also involve automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

MFCD28398084 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of reduced amines.

Scientific Research Applications

MFCD28398084 has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of MFCD28398084 involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The bicyclic structure may also confer unique binding properties to target proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Research Findings

Structural Influence on Bioactivity : Fluorine and chlorine substituents enhance metabolic stability and binding affinity in pyrimidine derivatives, as seen in CAS 428854-24-4 and CAS 918538-05-3 .

Synthetic Efficiency : Palladium and nickel catalysts are critical for achieving high yields (>95%) in cross-coupling reactions, particularly for boronic acid derivatives (e.g., CAS 1046861-20-4) .

Methodological Considerations

Biological Activity

MFCD28398084 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of MFCD28398084, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MFCD28398084, also known as a member of the amidinourea class, has a specific chemical structure that contributes to its biological activity. The compound's structural characteristics allow it to interact with various biological targets, which is crucial for its efficacy.

Antimicrobial Activity

Research indicates that MFCD28398084 exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentration (MIC) values in the low micromolar range.

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This table summarizes the antimicrobial efficacy of MFCD28398084 against selected pathogens, showcasing its potential as an antibacterial agent.

The mechanism by which MFCD28398084 exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. Fluorescence microscopy studies have shown that the compound accumulates within bacterial cells, indicating that it penetrates cellular membranes effectively.

Case Studies

- In Vivo Efficacy : A murine model study demonstrated that MFCD28398084 significantly reduced bacterial load in infected tissues. Mice treated with the compound showed a marked improvement in survival rates compared to control groups.

- Resistance Mechanisms : Further investigations revealed that certain bacterial strains developed resistance to MFCD28398084 through mutations in genes associated with drug uptake and efflux. This highlights the importance of understanding resistance mechanisms in developing effective treatments.

Safety and Toxicity

Preliminary toxicity assessments indicate that MFCD28398084 has a favorable safety profile at therapeutic doses. However, further studies are needed to fully characterize its toxicological properties and long-term effects on human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.